Bicyclo[2.2.1]hept-2-ene-1-carbonitrile
CAS No.: 56804-05-8
Cat. No.: VC14083006
Molecular Formula: C8H9N
Molecular Weight: 119.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56804-05-8 |
|---|---|
| Molecular Formula | C8H9N |
| Molecular Weight | 119.16 g/mol |
| IUPAC Name | bicyclo[2.2.1]hept-2-ene-1-carbonitrile |
| Standard InChI | InChI=1S/C8H9N/c9-6-8-3-1-7(5-8)2-4-8/h1,3,7H,2,4-5H2 |
| Standard InChI Key | KOKLYLSZOGGBHE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CC1C=C2)C#N |
Introduction
Structural and Stereochemical Characteristics
The norbornene skeleton in bicyclo[2.2.1]hept-2-ene-1-carbonitrile imposes significant steric constraints, influencing both reactivity and molecular conformation. Unlike saturated analogs (e.g., bicyclo[2.2.1]heptane-2-carbonitrile), the presence of the 2-ene double bond reduces ring strain but introduces geometric isomerism. The nitrile group at the 1-position occupies a bridgehead position, which may hinder rotational freedom and stabilize specific conformers .
Table 1: Key Structural Features of Bicyclo[2.2.1]hept-2-ene-1-carbonitrile and Related Compounds
The stereoelectronic effects of the nitrile group and double bond position significantly alter dipole moments and intermolecular interactions compared to non-polar bicyclic analogs. For example, the exo isomer of bicyclo[2.2.1]hept-5-ene-2-carbonitrile exhibits a density of 1.06 g/cm³ and a boiling point of 205.2°C at 760 mmHg, reflecting increased polarity due to the nitrile group .
Synthetic Methodologies
Cycloaddition Approaches
| Method | Yield (%) | Selectivity | Key Conditions |
|---|---|---|---|
| Diels-Alder Cycloaddition | 65–75 | exo > 90% | BF₃·OEt₂, 0°C, 12 h |
| Photochemical Rearrangement | 40–55 | Mixed | UV (254 nm), benzene, 6 h |
Physicochemical Properties
Thermodynamic Stability
The combination of ring strain and nitrile group polarity confers unique thermodynamic properties. Although direct data for bicyclo[2.2.1]hept-2-ene-1-carbonitrile are unavailable, the exo-5-ene-2-cyano analog exhibits a combustion enthalpy (ΔcH°) of approximately -4,739 kJ/mol, suggesting high stability despite strain. Entropy values for solid-phase derivatives range from 230–242 J/mol·K, indicative of restricted molecular motion in the crystalline state.
Spectroscopic Characterization
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NMR Spectroscopy: Bridgehead protons in norbornene systems typically resonate at δ 1.5–2.5 ppm (¹H NMR), while the nitrile carbon appears near δ 120 ppm (¹³C NMR) .
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IR Spectroscopy: The C≡N stretch appears as a sharp absorption band at ~2,240 cm⁻¹, distinct from aliphatic C-H stretches (2,850–3,000 cm⁻¹) .
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